![molecular formula C19H21ClN4O B2775730 [4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone CAS No. 2415470-60-7](/img/structure/B2775730.png)
[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone” is a complex organic compound. It is related to other compounds such as “4-(3-Chlorophenyl)-1-piperazinylmethanone” and "N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide" . It’s important to note that the exact properties and characteristics of this specific compound may vary based on its structure and the presence of any functional groups .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with a known morpholino (piperazin-1-yl)methanone . Another method involves acrylation without base, cyclisation, hydrolysis, decarboxylation, electrophilic chlorination reactions, and subsequent chloro-amine coupling with various substituted benzoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide information about the molecular weight, functional groups, and atomic connectivity within the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps . The exact reactions will depend on the specific functional groups present in the molecule and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties can include molecular weight, purity, physical form (e.g., solid), and storage temperature .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications . This could include in vitro and in vivo studies to better understand their mechanism of action, as well as the development of new synthesis methods to improve their properties .
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(25)18-16-6-1-2-7-17(16)21-13-22-18/h3-5,12-13H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPCIBJUPNSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)
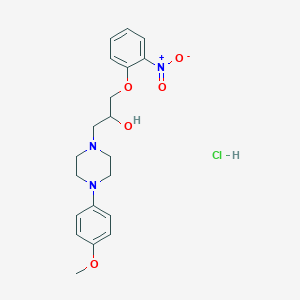

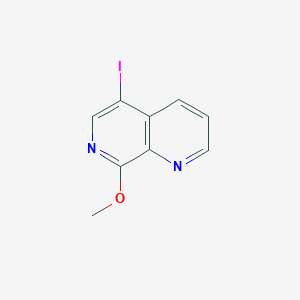
![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)
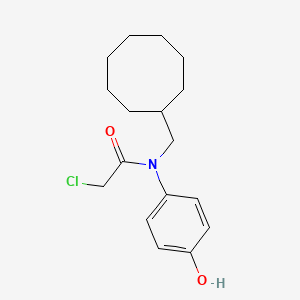
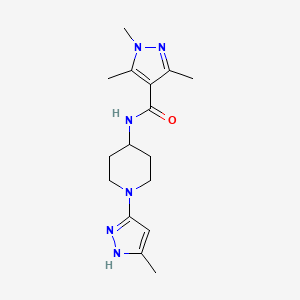
![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2775660.png)
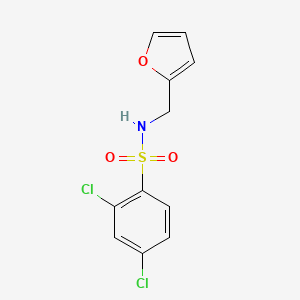


![3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2775668.png)
![2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane](/img/structure/B2775670.png)